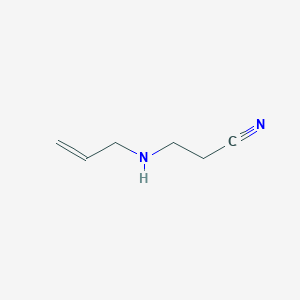

3-(ALLYLAMINO)PROPANENITRILE

Description

Historical Perspectives and Foundational Contributions of 3-(ALLYLAMINO)PROPANENITRILE

The chemistry of aminonitriles, the class of compounds to which this compound belongs, has been a subject of intensive research for over a century and a half. These compounds are recognized as versatile reagents and precursors for a variety of organic transformations.

The synthesis of this compound is most commonly achieved through the Michael addition of allylamine (B125299) to acrylonitrile (B1666552). rsc.orglnu.edu.uaijcpa.in This straightforward and efficient method has made the compound readily accessible for further chemical exploration. One report details the synthesis by slowly adding allylamine in ethanol (B145695) to a solution of acrylonitrile in ethanol at 0°C, followed by stirring overnight at room temperature to yield the product as a pale yellow oil with a high yield of 93.7%. ijcpa.in Another procedure involves stirring and cooling a mixture of acrylonitrile and allylamine, followed by heating in a water bath, to produce the compound with an 88% yield after purification by vacuum distillation. lnu.edu.ua

The foundational contribution of this compound to organic synthesis lies in its utility as a precursor to complex heterocyclic structures. Its unique combination of functional groups allows for a range of cyclization reactions, establishing it as a key starting material in the synthesis of molecules with potential biological activity. Researchers have utilized it as an intermediate in the multi-step synthesis of novel pyrazole (B372694) fused piperidines, which are of interest in medicinal chemistry. ijcpa.in

Strategic Importance and Future Directions in Chemical Synthesis Research

The strategic importance of this compound stems from the distinct reactivity of its two primary functional groups: the allyl group and the nitrile group. This dual functionality allows it to serve as a versatile scaffold in the construction of diverse molecular architectures.

The allyl group provides a site for a variety of transformations, including additions, polymerization, and epoxidation. The nitrile group can participate in nucleophilic additions and can be reduced to a primary amine, offering a pathway to further functionalization. This versatility makes this compound a valuable intermediate for synthesizing a range of compounds. researchgate.net

A significant area of its application is in coordination chemistry. The compound, often abbreviated as Apn, can act as a ligand, coordinating with metal ions to form complex structures. For instance, it forms π-complexes with copper(I), where coordination occurs through the C=C bond of the allyl group and the nitrogen atom of the nitrile group. lnu.edu.uaresearchgate.net These coordination compounds are studied for their unique structural properties and potential applications. lnu.edu.uaresearchgate.net

Future research is likely to continue exploring the use of this compound as a building block for novel heterocyclic systems with interesting pharmacological or material properties. lnu.edu.ua Efforts are also ongoing to expand the scope of efficient synthesis methods and to further investigate its role in the formation of metal-organic frameworks and other coordination polymers. lnu.edu.ualnu.edu.ua

Scope and Methodological Framework for the Study of this compound

The study of this compound involves a combination of synthetic and analytical methodologies. The primary synthetic route is the base-catalyzed Michael addition of allylamine to acrylonitrile, a well-established and high-yielding reaction. vulcanchem.com

The characterization of the compound and its derivatives relies on a suite of modern analytical techniques. americanpharmaceuticalreview.com Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure, with specific signals corresponding to the protons and carbons of the allyl, propyl, and nitrile moieties. ijcpa.in For example, 1H NMR characterization has identified signals for the allyl protons between δ 5.75-5.85 ppm and the methylene (B1212753) protons adjacent to the nitrile at δ 2.55 ppm. ijcpa.in

Mass spectrometry (MS) is employed to confirm the molecular weight and fragmentation patterns. ijcpa.in In the context of its coordination chemistry, single-crystal X-ray diffraction is a critical tool used to determine the precise three-dimensional structure of the resulting metal complexes, revealing details about bond lengths, bond angles, and the coordination environment of the metal center. lnu.edu.uaresearchgate.netlnu.edu.uaresearchgate.net The analysis of these crystal structures provides fundamental insights into how the ligand coordinates with metal ions, often showing coordination through both the allyl and nitrile groups. lnu.edu.uaresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

This interactive table provides key identifiers and properties of the compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | chemsrc.com |

| CAS Number | 3524-35-4 | chemsrc.com |

| Molecular Formula | C₆H₁₀N₂ | scbt.com |

| Molecular Weight | 110.16 g/mol | scbt.com |

Table 2: Summary of Reported Syntheses of this compound

This interactive table summarizes reaction conditions from different studies.

| Reactants | Conditions | Yield | Source(s) |

| Acrylonitrile, Allylamine | Ethanol, 0°C to room temp, overnight | 93.7% | ijcpa.in |

| Acrylonitrile, Allylamine | Cooled (5h, 20°C), then heated (1h, 60°C) | 88% | lnu.edu.ua |

Table 3: Reactivity Profile of this compound

This interactive table outlines the chemical reactivity of the compound's functional groups.

| Functional Group | Type of Reaction | Potential Products/Applications | Source(s) |

| Allyl Group (C=C) | π-Coordination | Forms complexes with metal ions like Copper(I). | lnu.edu.uaresearchgate.net |

| Cycloaddition | Synthesis of cyclic and heterocyclic structures. | ijcpa.in | |

| Nitrile Group (C≡N) | σ-Coordination | Forms complexes with metal ions. | lnu.edu.uaresearchgate.net |

| Reduction | Can be reduced to a primary amine (e.g., 1,4-diaminobutane (B46682) derivative). | ||

| Cyclization | Used to form nitrogen-containing heterocycles like pyrazoles and piperidines. | rsc.orgijcpa.in | |

| Amino Group (-NH-) | Nucleophilic Addition | Reacts with electrophiles. | ijcpa.in |

Structure

3D Structure

Properties

IUPAC Name |

3-(prop-2-enylamino)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-5-8-6-3-4-7/h2,8H,1,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACOAACFEMBVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285169 | |

| Record name | 3-(prop-2-en-1-ylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34508-81-1 | |

| Record name | NSC41183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(prop-2-en-1-ylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Allylamino Propanenitrile

Conventional and Emerging Synthetic Routes to 3-(ALLYLAMINO)PROPANENITRILE

The formation of this compound is most commonly accomplished through direct addition reactions. However, alternative pathways utilizing different precursors are also being explored to a lesser extent.

The most direct and widely employed method for synthesizing this compound involves the conjugate addition of an amine to an activated alkene.

The reaction between allylamine (B125299) and acrylonitrile (B1666552) is a classic example of aza-Michael addition, a subset of the broader Michael reaction class. wikipedia.org This reaction involves the nucleophilic addition of the primary amine (allylamine) to the electron-deficient β-carbon of the α,β-unsaturated nitrile (acrylonitrile). smolecule.comresearchgate.net

The general scheme for this reaction is as follows:

CH₂=CHCH₂NH₂ (Allylamine) + CH₂=CHCN (Acrylonitrile) → CH₂=CHCH₂NHCH₂CH₂CN (this compound)

This reaction is typically carried out by mixing the two reactants, often with cooling to manage the exothermic nature of the reaction. lnu.edu.uaresearchgate.net For instance, one procedure involves the continuous stirring and cooling of a mixture of allylamine and acrylonitrile, maintaining a temperature below 30°C for several hours, followed by heating to ensure completion. lnu.edu.uaresearchgate.net Another approach describes the slow addition of allylamine in ethanol (B145695) to a solution of acrylonitrile in ethanol at 0°C, followed by stirring at room temperature overnight. ijcpa.in

Table 1: Reaction Conditions for Allylamine-Acrylonitrile Michael Addition

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| Allylamine, Acrylonitrile | None | <30°C then 60°C | 5 hours cooling, 1 hour heating | 88% | lnu.edu.ua |

| Allylamine, Acrylonitrile | Ethanol | 0°C to Room Temp. | Overnight | 93.7% | ijcpa.in |

While the direct Michael addition of allylamine and acrylonitrile is the most prevalent method, the synthesis of related β-aminonitriles can sometimes involve multi-step sequences or different starting materials. For instance, the synthesis of some complex heterocyclic compounds may utilize this compound as a key intermediate, which is itself prepared via the standard Michael addition. ijcpa.in Although less common for this specific compound, general strategies for β-aminonitrile synthesis can include the reaction of α,β-unsaturated aldehydes or ketones with an amine and a cyanide source in a Strecker-type reaction. However, for the synthesis of this compound, the direct addition of allylamine to acrylonitrile remains the most efficient and atom-economical route. wikipedia.org

Direct Addition Reactions for this compound Synthesis

Reaction Condition Optimization for High-Yield this compound Production

Achieving high yields of this compound hinges on the careful control of reaction parameters, including the use of catalysts and the choice of solvent.

While the Michael addition of allylamine to acrylonitrile can proceed without a catalyst, the use of catalytic systems can enhance reaction rates and selectivity. researchgate.net For aza-Michael additions in general, both acid and base catalysis can be employed. Lewis acids can activate the Michael acceptor, while bases can deprotonate the amine to increase its nucleophilicity.

In the context of related aza-Michael reactions, various catalysts have been explored. For example, lipases have been shown to catalyze the Michael addition of amines to acrylonitrile, leading to shorter reaction times compared to uncatalyzed reactions. researchgate.net Another study on aza-Michael reactions utilized acidic alumina (B75360) as a heterogeneous catalyst under solvent-free conditions to achieve high yields of mono-adducts. mdpi.com Although not specifically documented for the synthesis of this compound, these catalytic approaches could potentially be adapted to optimize its production. Palladium catalysts have also been mentioned in the broader context of synthesizing complex molecules from allylamine derivatives. epfl.ch

The choice of solvent can significantly influence the rate and outcome of the Michael addition. While the reaction can be performed neat (without a solvent), using a solvent can help to control the reaction temperature and improve solubility. lnu.edu.uaijcpa.in

Commonly used solvents for the synthesis of this compound include ethanol. ijcpa.in The use of ethanol provides a suitable medium for the reaction to proceed smoothly and can facilitate product isolation. Research on other types of reactions, such as Knoevenagel condensation, has shown that the choice of solvent can have a substantial impact on reaction yields. researchgate.net For instance, in some cycloaddition reactions, solvents like dichloromethane (B109758) and benzene (B151609) have been studied for their effects on reaction pathways. nih.gov While the synthesis of this compound is often straightforward, exploring a wider range of solvents, including greener alternatives like water or ionic liquids, could present opportunities for process optimization and improved environmental footprint. rsc.org The reaction has been successfully performed under solventless conditions, which offers an environmentally friendly alternative. mdpi.com

Temperature, Pressure, and Stoichiometric Considerations

The conditions under which the synthesis of this compound is carried out significantly influence the outcome, including reaction rate, yield, and purity of the final product. Careful control of temperature, pressure, and the molar ratio of reactants is crucial.

Temperature: The reaction is exothermic, and temperature control is often necessary to prevent excessive heating. smolecule.comresearchgate.net Different procedures employ a range of temperatures. For instance, one method involves cooling the reaction mixture and maintaining a temperature not exceeding 30°C for five hours, followed by heating at 60°C for one hour in a water bath with a reflux condenser. lnu.edu.ua Another approach initiates the reaction at 0°C under a nitrogen atmosphere, followed by stirring at room temperature overnight. ijcpa.in For similar reactions involving amines and acrylic nitrile, temperatures can range from below -20°C to as high as 150°C, depending on the reactivity of the amine. google.com

Pressure: While many syntheses are conducted at atmospheric pressure, pressure modifications can be advantageous. For reactants with low boiling points, conducting the reaction in a closed vessel under pressure can be beneficial. google.com Conversely, purification of the product is often achieved through vacuum distillation to separate it from unreacted starting materials or byproducts at a lower temperature, preventing decomposition. lnu.edu.ualnu.edu.ua For example, this compound has been purified by distillation at 85°C under a pressure of 40 mm Hg. lnu.edu.ua

Stoichiometry: The molar ratio of the reactants, allylamine and acrylonitrile, is a key parameter. An excess of one reactant can be used to drive the reaction to completion. In one detailed synthesis, a molar excess of allylamine is used, with a ratio of 0.15 mol of allylamine to 0.10 mol of acrylonitrile. lnu.edu.uaresearchgate.net In another preparation, the reactants are used in an equimolar ratio (438 mmol of each). ijcpa.in The choice of stoichiometry can impact the reaction efficiency and the profile of the final product mixture.

Table 1: Stoichiometric and Temperature Conditions in the Synthesis of this compound

| Acrylonitrile (molar amount) | Allylamine (molar amount) | Temperature Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 0.1 mol | 0.15 mol | Cooled (5 h, 20°C), then heated (1 h, 60°C) | 88% | lnu.edu.ua |

| 438 mmol | 438 mmol | 0°C to room temperature, overnight | 93.7% | ijcpa.in |

| 0.10 mol | 0.15 mol | Cooled (5 h, 20°C), temperature kept below 30°C | Not specified | researchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing chemical compounds, including this compound. researchgate.netrasayanjournal.co.in These approaches focus on reducing waste, using safer solvents, and employing catalytic methods to improve efficiency and lessen environmental impact. rasayanjournal.co.inraijmr.com

Eco-Friendly Solvent Applications

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest volume of material in a chemical process. whiterose.ac.uk Ideal green solvents are non-toxic, renewable, and have a minimal environmental footprint. cambridgescholars.com

Water is considered a nearly perfect green solvent due to its non-toxicity, non-flammability, and availability. cambridgescholars.com The aza-Michael addition can be performed in water, sometimes without the need for any other catalyst. kahedu.edu.in For example, a general procedure for the synthesis of secondary α-aminonitriles involves stirring an aldehyde and an amine in water. rsc.org

Ethanol, which can be derived from renewable resources, is another solvent considered to be a greener alternative to many volatile organic compounds. gaspublishers.comsigmaaldrich.com A reported synthesis of this compound successfully utilizes ethanol as the reaction medium. ijcpa.in

Solventless, or solvent-free, reactions represent a highly desirable green chemistry approach as they eliminate solvent waste entirely. mdpi.com The aza-Michael reaction between primary amines and various Michael acceptors, including acrylonitrile, has been successfully performed under solventless conditions using a heterogeneous catalyst. mdpi.com

Table 2: Green Solvents and Conditions in Aminonitrile Synthesis

| Solvent/Condition | Rationale for "Green" Approach | Example Application | Reference |

|---|---|---|---|

| Water | Non-toxic, non-flammable, widely available, safe. cambridgescholars.com | General synthesis of secondary α-aminonitriles. rsc.org | cambridgescholars.comrsc.org |

| Ethanol | Renewable resource, less toxic than many organic solvents. sigmaaldrich.com | Synthesis of this compound. ijcpa.in | ijcpa.insigmaaldrich.com |

| Solventless | Eliminates solvent use and waste, simplifies purification. mdpi.com | Aza-Michael addition of amines to acrylonitrile. mdpi.com | mdpi.com |

Catalyst Development for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions to proceed under milder conditions with high selectivity. mpg.dekeaipublishing.com The development of sustainable catalysts focuses on using earth-abundant, non-toxic materials and designing catalysts that can be easily recovered and reused. mpg.demdpi.com

For the aza-Michael addition, heterogeneous catalysts are particularly attractive from a green chemistry perspective. Acidic alumina has been used as an effective, reusable heterogeneous catalyst for the reaction between amines and acrylonitrile under solvent-free conditions, leading selectively to the desired mono-adduct in high yields. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable option. Enzymes operate under mild conditions, are biodegradable, and exhibit high specificity. scispace.com A notable development is the use of lipase (B570770) from Candida antarctica to catalyze the Michael-type addition of secondary amines to acrylonitrile, widening the applicability of these biocatalysts in organic synthesis. rsc.org

The use of transition metal catalysts is also prevalent, though the trend in green chemistry is to move away from expensive and toxic heavy metals. mpg.de Research into catalysts based on more abundant and less toxic metals is an active area. mpg.dersc.org While specific applications of novel metal catalysts for this compound synthesis are not extensively detailed, the broader field of sustainable catalysis continues to provide new tools applicable to this type of transformation. mpg.de

Chemical Reactivity, Transformation, and Derivatization Strategies of 3 Allylamino Propanenitrile

Reactions Involving the Allyl Moiety of 3-(ALLYLAMINO)PROPANENITRILE

The carbon-carbon double bond in the allyl group is a site of high electron density, making it susceptible to a variety of addition and rearrangement reactions.

Electrophilic and Radical Additions to the Alkene

The alkene functionality of this compound is expected to undergo electrophilic addition reactions typical for unsaturated hydrocarbons. For instance, the addition of hydrogen halides (HX) would likely proceed via a carbocation intermediate, following Markovnikov's rule where the hydrogen atom adds to the terminal carbon of the double bond. Similarly, the reaction with halogens (e.g., Br₂) would lead to the formation of a dihalogenated derivative. These reactions are fundamental transformations for introducing further functionality to the allyl side chain.

Radical additions to the double bond also present a viable derivatization strategy. The anti-Markovnikov addition of species like HBr in the presence of peroxides is a classic example of a radical chain reaction that could be applied to this compound. This would yield a product where the bromine atom is attached to the terminal carbon of the former double bond.

Rearrangement Reactions

The allylic system in this compound is primed for sigmatropic rearrangements, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The aza-Cope and aza-Claisen rearrangements are particularly relevant.

The aza-Cope rearrangement is a-sigmatropic rearrangement of N-allyl enamines or related structures. In the context of this compound, this could be envisioned under thermal or Lewis acid-catalyzed conditions, potentially leading to a rearranged product with a different connectivity of the carbon skeleton.

The aza-Claisen rearrangement , another-sigmatropic shift, typically involves the reaction of an N-allyl amine with a ketene (B1206846) or a similar reagent to form a γ,δ-unsaturated amide. This reaction offers a pathway to elongate the carbon chain and introduce an amide functionality.

Reactivity of the Secondary Amine Functionality in this compound

The secondary amine group is a nucleophilic center and can readily participate in a range of bond-forming reactions.

Alkylation and Acylation Reactions

Alkylation of the secondary amine in this compound with alkyl halides is a straightforward method to introduce additional alkyl groups, leading to the formation of tertiary amines. The reaction proceeds via nucleophilic substitution. To avoid over-alkylation to the quaternary ammonium (B1175870) salt, reaction conditions and stoichiometry must be carefully controlled.

Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form amides. This is a robust and high-yielding reaction, often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl iodide | Tertiary amine |

| Acylation | Acetyl chloride | Amide |

Condensation Reactions

The secondary amine of this compound can participate in condensation reactions, most notably the Mannich reaction . This three-component reaction involves an aldehyde (often formaldehyde), the amine, and a compound with an active hydrogen, leading to the formation of a β-amino carbonyl compound, known as a Mannich base. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group.

Transformations of the Nitrile Group in this compound

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and ketones.

The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions to yield a carboxylic acid. Acidic hydrolysis, typically with heating in the presence of a strong acid like HCl, directly produces the carboxylic acid and an ammonium salt. Basic hydrolysis first yields a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid.

Reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) affords a primary amine. This transformation provides a route to diamines from this compound.

The reaction of the nitrile with organometallic reagents , such as Grignard reagents (RMgX), followed by aqueous workup, leads to the formation of ketones. The carbon atom of the nitrile becomes the carbonyl carbon of the resulting ketone. This reaction is a valuable method for the construction of more complex carbon skeletons.

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | Carboxylic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary amine |

| Reaction with Grignard | 1. RMgX; 2. H₃O⁺ | Ketone |

Nucleophilic Additions to the Nitrile

The nitrile group (C≡N) in this compound is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. libretexts.org This allows for nucleophilic addition reactions, which are fundamental to its derivatization. The reaction proceeds via the attack of a nucleophile on the nitrile carbon, leading to the formation of an sp²-hybridized imine anion. libretexts.org

Common nucleophilic addition reactions applicable to nitriles include:

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) followed by hydrolysis can convert the nitrile group into a ketone. The mechanism involves the initial formation of an imine salt, which is then hydrolyzed to the corresponding ketone. libretexts.org

Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can add to the nitrile group to form ketones after a hydrolysis workup.

Addition of Hydride Ions: As detailed in the reduction section, hydride reagents like lithium aluminum hydride (LiAlH₄) add to the nitrile carbon. libretexts.org

The general mechanism for nucleophilic addition to a nitrile is illustrated below:

Figure 1: General Mechanism of Nucleophilic Addition to a Nitrile

In this representation, Nu⁻ represents a generic nucleophile.

While these are standard reactions for nitriles, specific documented examples for this compound require further investigation in dedicated synthetic studies. The presence of the secondary amine and the allyl group might necessitate the use of protecting groups to achieve selective addition to the nitrile.

Reduction and Hydrolysis Pathways

The nitrile and allyl functionalities of this compound are susceptible to reduction and hydrolysis, providing pathways to amines, amides, and carboxylic acids.

Reduction Pathways: The nitrile group can be reduced to a primary amine using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reagent for converting nitriles into primary amines. libretexts.org The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. libretexts.orglibretexts.org Subsequent protonation during aqueous workup yields the primary amine. libretexts.org Applying this to this compound would yield N¹-allylpropane-1,3-diamine.

Catalytic Hydrogenation: Reduction can also be achieved using hydrogen gas (H₂) with a metal catalyst, such as nickel (Ni) or palladium (Pd). chemrevise.org This method is also effective for reducing the allyl group's double bond, potentially leading to a fully saturated product, N-propylpropane-1,3-diamine, depending on the reaction conditions.

Hydrolysis Pathways: The hydrolysis of the nitrile group can be catalyzed by either acid or base, proceeding in stages to first form an amide and then a carboxylic acid. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid (e.g., HCl) leads to the formation of 3-(allylamino)propanoic acid and an ammonium salt. libretexts.orglibretexts.org The reaction initially forms an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) results in the formation of the carboxylate salt, in this case, sodium 3-(allylamino)propanoate, and ammonia (B1221849) gas is evolved. libretexts.orglibretexts.org The free carboxylic acid can be obtained by subsequent acidification of the salt. libretexts.org

The table below summarizes these key transformations.

| Transformation | Reagent(s) | Product |

| Reduction | 1. LiAlH₄ 2. H₂O | N¹-allylpropane-1,3-diamine |

| H₂ / Ni or Pd | N¹-allylpropane-1,3-diamine or N-propylpropane-1,3-diamine | |

| Hydrolysis | H₃O⁺, heat | 3-(allylamino)propanoic acid |

| 1. NaOH, H₂O, heat 2. H₃O⁺ | 3-(allylamino)propanoic acid |

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgrsc.org While the synthesis of this compound itself can be considered a simple two-component reaction between allylamine (B125299) and acrylonitrile (B1666552), its utility as a building block in more complex MCRs is significant. researchgate.netijcpa.in

One prominent example involves its use as a precursor in a sequence that includes a multicomponent reaction step. In the synthesis of complex heterocyclic scaffolds, this compound is reacted with an aldehyde (e.g., 4-methoxybenzaldehyde) and benzotriazole (B28993) in a three-component condensation. ijcpa.in This reaction forms a complex benzotriazole derivative, which serves as a key intermediate for further transformations. ijcpa.in This step highlights the ability of the secondary amine in this compound to participate in Mannich-type reactions, a common feature in many MCRs. organic-chemistry.orgijcpa.in

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | 4-Methoxybenzaldehyde | Benzotriazole | 3-(N-((2H-Benzo[d] smolecule.comresearchgate.nettriazol-2-yl)(4-methoxyphenyl)methyl)-N-allylamino)propanenitrile ijcpa.in |

Synthesis of Complex Architectures from this compound

The distinct functional groups of this compound make it an ideal starting material for the synthesis of complex molecules, particularly heterocyclic systems which are prevalent in medicinal chemistry. smolecule.comarkat-usa.org

Cyclization Reactions to Form Heterocyclic Systems

The allyl, amine, and nitrile groups can all participate in cyclization reactions. The allyl group can undergo electrophilic cyclization, the amine acts as a nucleophile, and the nitrile group can be transformed into other functionalities that then participate in ring formation. researchgate.net This versatility allows for the construction of a wide array of heterocyclic scaffolds. arkat-usa.org

A notable application of this compound is as a key intermediate in the synthesis of novel pyrazole-fused piperidine (B6355638) analogs. ijcpa.in Pyrazole (B372694) and its fused derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.netnih.govmdpi.com

The synthetic pathway commences with this compound, which is first elaborated into a more complex intermediate. ijcpa.in This intermediate undergoes a Dieckmann condensation, a base-catalyzed intramolecular cyclization, to form a cyanoketone (B1222219). ijcpa.in This cyanoketone is a critical precursor that contains both the nitrile group and a ketone functionality, perfectly poised for the subsequent construction of the pyrazole ring. The reaction of this binucleophilic precursor with a hydrazine (B178648) derivative leads to the formation of the desired pyrazole-fused piperidine system. ijcpa.in This strategy showcases how the original nitrile group is carried through several synthetic steps before being utilized in the final heterocyclic ring formation. ijcpa.in

In the multi-step synthesis of pyrazole-fused piperidines, an important transformation is the conversion of this compound into a benzotriazole derivative. ijcpa.in Benzotriazole is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions. pharmafeatures.comgsconlinepress.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 3 Allylamino Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 3-(ALLYLAMINO)PROPANENITRILE

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information regarding the molecular structure. In the ¹H NMR spectrum, protons adjacent to the nitrile group typically resonate in the 2-3 ppm region. libretexts.org The nitrile carbon itself appears in the ¹³C NMR spectrum in the range of 115–120 ppm. libretexts.org While specific spectral data for this compound is not widely published in the provided search results, data for the related compound, 3-(methyl(phenyl)amino)propanenitrile, shows distinct signals that can be used for comparative analysis. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-N | broad s | - |

| -CH₂-CN | t | - |

| -CH₂-N | t | - |

| =CH- | m | - |

| =CH₂ | m | - |

| -CH₂- (allyl) | d | - |

| Carbon | ||

| -CN | - | ~118 |

| -CH₂-CN | - | ~18 |

| -CH₂-N | - | ~45 |

| =CH- | - | ~135 |

| =CH₂ | - | ~117 |

| -CH₂- (allyl) | - | ~52 |

Note: The data in this table is predicted based on typical chemical shift ranges for similar functional groups and should be considered illustrative.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound and confirming its structural connectivity.

COSY (Correlation Spectroscopy) : A COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. uvic.cascribd.com This would allow for the tracing of the proton-proton networks within the allyl and propanenitrile fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. emerypharma.comyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). scribd.comemerypharma.com This is particularly useful for identifying quaternary carbons, such as the nitrile carbon, and for confirming the connectivity between the allyl and propanenitrile moieties through the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This can help in determining the preferred conformation of the molecule in solution.

High-Resolution ¹H and ¹³C NMR Studies

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. spectralworks.comthermofisher.com The ability to obtain an exact mass with high precision is a key advantage for confirming the identity of the compound. spectralworks.comthermofisher.com

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₆H₁₀N₂ + H]⁺ | 111.0917 |

| [C₆H₁₀N₂ + Na]⁺ | 133.0736 |

Note: These values are calculated based on the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.govuci.edu The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage : The breaking of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would lead to the loss of an ethyl cyanide radical or an allyl radical.

Loss of small neutral molecules : The elimination of molecules such as HCN or CH₂=CHCN from the parent ion can also be expected. The fragmentation of nitrile-containing compounds can be complex, with potential rearrangements occurring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy (IR and Raman) of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. up.ac.zauc.edu These two techniques are often complementary. researchgate.net

The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups. A key feature in the IR spectrum of nitriles is the C≡N stretching vibration, which typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a moderate band in the 3350-3310 cm⁻¹ region. The C=C stretching of the allyl group would be observed around 1650 cm⁻¹.

Raman spectroscopy would also be expected to show a band for the C≡N stretch, which is often strong in the Raman spectrum. horiba.com The symmetric C=C stretching of the allyl group would also be a prominent feature.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3350 - 3310 |

| C-H (sp²) | Stretch | 3100 - 3000 |

| C-H (sp³) | Stretch | 3000 - 2850 |

| C≡N | Stretch | 2260 - 2220 |

| C=C | Stretch | ~1650 |

| N-H | Bend | 1650 - 1580 |

| C-H | Bend | 1470 - 1350 |

Note: The data in this table represents typical ranges for the indicated functional groups.

Characteristic Absorption Bands and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is defined by the characteristic vibrational frequencies of its constituent bonds, namely the nitrile, secondary amine, and allyl groups. Each functional group absorbs infrared radiation at a specific wavenumber range, and together these absorptions provide a unique spectral fingerprint. specac.com

The key functional groups and their expected absorption bands are:

Nitrile (C≡N): This group gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum, making it easily identifiable. For saturated aliphatic nitriles, this stretch typically appears around 2260-2240 cm⁻¹. spectroscopyonline.com

Secondary Amine (N-H): The stretching vibration of the N-H bond in a secondary amine results in a single, moderately intense band between 3300 and 3500 cm⁻¹. libretexts.org This is distinct from primary amines, which show two bands in this region. The N-H bending vibration can also be observed, typically in the 1500-1650 cm⁻¹ range. specac.com

Allyl Group: The allyl moiety contributes several characteristic bands. The C=C double bond stretch appears in the 1650-1630 cm⁻¹ region. libretexts.org The vinylic C-H bonds (=C-H) show stretching absorptions above 3000 cm⁻¹, typically from 3010-3095 cm⁻¹. pressbooks.pub Additionally, strong C-H out-of-plane bending bands are expected in the 1000-910 cm⁻¹ range.

Alkyl C-H and C-N Bonds: The sp³ hybridized C-H bonds of the propylene (B89431) and allyl backbone exhibit strong stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org The C-N single bond stretch is typically found in the fingerprint region, between 1029-1200 cm⁻¹, and is of medium intensity. specac.com

The combination of these distinct absorption bands allows for the unambiguous confirmation of the this compound structure.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Sharp, Medium-Intense |

| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Medium, Broad |

| Alkene (C=C) | Stretch | 1650 - 1630 | Variable |

| Vinylic C-H (=C-H) | Stretch | 3095 - 3010 | Medium |

| Alkyl C-H (-C-H) | Stretch | 2960 - 2850 | Strong |

| Amine (C-N) | Stretch | 1200 - 1029 | Medium |

Chromatographic Separation Methods and Purity Assessment

Chromatographic methods are indispensable for determining the purity of this compound and for its purification. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound. nih.gov In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for structural elucidation and identification of impurities. nih.gov

For this compound, a typical method would involve a non-polar or mid-polar capillary column (e.g., a dimethylpolysiloxane-based phase). derpharmachemica.com The oven temperature is programmed to ramp up, ensuring efficient separation of the target compound from any starting materials, by-products, or solvent residues. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that serves as a definitive identifier. This method is highly sensitive and can detect impurities at very low levels. derpharmachemica.comjfda-online.com Research has confirmed that the purity of aminonitrile syntheses can be effectively confirmed using GC-MS analysis. unito.it

Table 2: Typical GC-MS Parameters for Aminonitrile Analysis

| Parameter | Typical Setting | Purpose |

| Column | SPB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Separation of volatile compounds based on boiling point. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates components with different boiling points. |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies separated components. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into a reproducible pattern for identification. |

High-Performance Liquid Chromatography (HPLC) and Preparative Scale Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of organic compounds, including aminonitriles. For this compound, a reverse-phase HPLC (RP-HPLC) method is commonly applicable. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com

The retention time of the compound can be adjusted by changing the solvent composition. For analytical purposes, a gradient elution may be used to separate impurities with a wide range of polarities. The addition of modifiers like formic acid or phosphoric acid to the mobile phase can improve peak shape and provide compatibility with mass spectrometry (LC-MS) detection. sielc.com

A significant advantage of HPLC is its scalability. An analytical method developed for purity assessment can often be adapted to a preparative scale by using a larger column and higher flow rates. sielc.com This allows for the purification of multi-gram quantities of this compound, removing non-volatile impurities or closely related by-products that are difficult to separate by distillation. nih.govnih.gov Preparative HPLC has been successfully used to purify various aminonitrile derivatives. acs.org

Chromatographic Resolution for Chiral Intermediates Derived from this compound

While this compound is an achiral molecule, it serves as a valuable starting material for the synthesis of complex chiral molecules. In such multi-step syntheses, the original allyl and nitrile functionalities are incorporated into a new chiral scaffold. The separation of the resulting enantiomers (non-superimposable mirror images) is a critical step in pharmaceutical and agrochemical research. lcms.cz

A notable example involves using this compound as a precursor in the synthesis of novel pyrazole-fused piperidine (B6355638) derivatives. ijcpa.in After a series of reactions, a racemic mixture (a 1:1 mixture of enantiomers) of the complex piperidine product is formed. To isolate the individual enantiomers, a specialized chromatographic technique known as chiral HPLC is employed. ijcpa.in This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate. The successful separation of these piperidine derivatives was achieved using chiral preparative HPLC, allowing for the isolation of the individual enantiomers for further characterization and biological testing. ijcpa.in This highlights the role of this compound as a foundational block in creating stereochemically complex molecules and the essential role of chiral chromatography in resolving the resulting products. tcichemicals.com

Theoretical and Computational Investigations of 3 Allylamino Propanenitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 3-(ALLYLAMINO)PROPANENITRILE would involve optimizing the molecular geometry to find the lowest energy structure. This would provide key data such as bond lengths, bond angles, and dihedral angles. Furthermore, calculations of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would offer insights into the molecule's reactivity, with the HOMO-LUMO gap being a critical indicator of its kinetic stability. Other ground state properties that would be investigated include the dipole moment and the distribution of atomic charges, which are crucial for understanding intermolecular interactions.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The flexible nature of the allyl and propionitrile (B127096) groups in this compound suggests the existence of multiple low-energy conformations. Conformational analysis, using methods like ab initio (such as Møller-Plesset perturbation theory) and semi-empirical techniques, would be employed to map the potential energy surface of the molecule. This would identify the various stable conformers and the energy barriers for rotation around the single bonds, providing a comprehensive picture of the molecule's flexibility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, this would include the calculation of its vibrational frequencies (Infrared and Raman spectra) and its nuclear magnetic resonance (NMR) chemical shifts. Discrepancies and similarities between the calculated and experimental spectra would help to confirm the molecule's structure and provide a deeper understanding of its vibrational modes and electronic environment.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry can illuminate the pathways of chemical reactions. For reactions involving this compound, computational studies would be used to map out the reaction coordinates, identifying the structures and energies of transition states and intermediates. This analysis would provide a step-by-step understanding of the reaction mechanism, which is often difficult to determine through experimental means alone.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

To understand the behavior of this compound in a condensed phase (such as in a solvent), molecular dynamics (MD) simulations would be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. This would allow for the study of how the molecule interacts with itself and with solvent molecules, including the formation of hydrogen bonds and other non-covalent interactions.

Polymerization Chemistry and Material Science Applications of 3 Allylamino Propanenitrile

Homo- and Copolymerization of 3-(ALLYLAMINO)PROPANENITRILE

There is a notable lack of specific studies on the homo- and copolymerization of this compound in the reviewed scientific literature. The polymerization of allyl monomers can be challenging due to the stability of the allyl radical, which can lead to chain transfer reactions that limit the molar mass of the resulting polymer.

Conventional radical polymerization is a common method for polymerizing vinyl monomers. However, for allyl compounds, this process is often complicated by degradative chain transfer, where a hydrogen atom is abstracted from the allyl group. This creates a highly stabilized, less reactive allyl radical, which is slow to reinitiate polymerization, typically resulting in oligomers or low molecular weight polymers.

While no specific studies on the radical polymerization of this compound were identified, research on other allyl monomers shows that the choice of initiator and reaction conditions is crucial. Initiators like α,α′-azoisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. The copolymerization of acrylonitrile (B1666552) with other nitrogen-containing monomers has been achieved through radical polymerization, suggesting that copolymers might be a more viable route than homopolymers.

Controlled/living polymerization techniques offer precise control over polymer architecture, molecular weight, and dispersity. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully applied to a wide range of functional monomers.

Atom Transfer Radical Polymerization (ATRP): ATRP is known for its tolerance to various functional groups, including allyl and amino groups. The technique has been used to polymerize monomers with allyl functionalities, often by carefully designing the initiator and catalyst system to favor polymerization over side reactions. For instance, ATRP has been employed to create well-defined polymers from allyl methacrylate. However, no literature specifically describes the ATRP of this compound.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile method compatible with a broad spectrum of monomers and reaction conditions. It has been successfully used to synthesize allyl-functionalized polymers. The key to successful RAFT polymerization is the selection of a suitable chain transfer agent (CTA) that matches the reactivity of the monomer. For allyl monomers, this can be particularly challenging. No studies detailing the RAFT polymerization of this compound have been found.

Radical Polymerization of the Allyl Group

Functional Polymer Synthesis Derived from this compound

The synthesis of functional polymers often involves either the polymerization of functional monomers or the post-polymerization modification of a polymer backbone. Since there is no available literature on polymers of this compound, this section remains speculative.

Should a polymer of this compound be synthesized, its structure would offer multiple avenues for functionalization:

The Pendant Nitrile Group: The nitrile (C≡N) group could potentially be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations would drastically alter the polymer's properties, such as its solubility and reactivity.

The Secondary Amine: The secondary amine in the polymer backbone could be a site for further reactions, such as alkylation or acylation, to introduce new functional moieties.

Post-Polymerization Modification: Techniques like thiol-ene "click" chemistry are often used to modify polymers containing double bonds, such as those that would remain if the allyl group were preserved in the polymer side chain. This would allow for the attachment of a wide range of molecules.

Again, it must be stressed that while these reactions are chemically plausible, no published work has demonstrated the synthesis or subsequent functionalization of a polymer derived from this compound.

Advanced Material Design and Characterization

The design of advanced materials from a polymer of this compound is entirely dependent on the successful synthesis and characterization of such a polymer. Without experimental data, any discussion of material design remains hypothetical.

Based on its constituent functional groups, a polymer of this compound could theoretically be explored for applications such as:

Chelating Agents: The presence of both amine and nitrile groups could allow the polymer to chelate metal ions, making it potentially useful for applications in water treatment or catalysis. The monomer itself has been studied for its ability to form complexes with copper(I).

Functional Surfaces: Polymers can be grafted onto surfaces to impart specific properties. A polymer with reactive nitrile and amine groups could be used to create functional coatings.

Hydrogels: If cross-linked, the polymer could form hydrogels, with properties tunable via the functional groups.

Characterization of such materials would involve a range of analytical techniques. The polymer structure and composition would be confirmed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Molar mass and dispersity would be determined by Gel Permeation Chromatography (GPC). Thermal properties could be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The characterization of porous materials often involves adsorption techniques and electron microscopy.

Catalytic Applications and Ligand Development from 3 Allylamino Propanenitrile

Design and Synthesis of Novel Ligands Based on 3-(ALLYLAMINO)PROPANENITRILE Structure

The synthesis of this compound itself is straightforward, typically achieved through the Michael addition of allylamine (B125299) to acrylonitrile (B1666552). smolecule.com This parent molecule serves as a foundational scaffold for the creation of more complex and tailored ligands. The presence of the secondary amine, the allyl double bond, and the nitrile group offers multiple sites for chemical modification.

Modification of the Amine Group: The secondary amine can be further functionalized to introduce additional donor atoms or chiral moieties. For instance, reaction with another equivalent of acrylonitrile can yield 3,3'-iminodipropanenitrile, a ligand with two nitrile groups. lnu.edu.ua Alternatively, reaction with ethylene (B1197577) oxide would introduce a hydroxyl group, leading to 3-((2-hydroxyethyl)(allyl)amino)propanenitrile. Such modifications can alter the chelation properties and solubility of the resulting ligands.

Modification of the Allyl Group: The carbon-carbon double bond of the allyl group is a key feature for π-coordination to transition metals. smolecule.comlnu.edu.ua This group can be incorporated into more complex structures, for example, by hydroformylation to introduce an aldehyde, which can then be used in further synthetic steps to build larger ligand frameworks.

Introduction of Chirality: For applications in asymmetric catalysis, the introduction of chirality is essential. This can be achieved by several strategies:

Using Chiral Building Blocks: Starting the synthesis with a chiral allylic amine or a chiral derivative of acrylonitrile.

Derivatization with Chiral Auxiliaries: Reacting the secondary amine of this compound with a chiral molecule.

Asymmetric Transformation of the Ligand: Performing an asymmetric reaction on the ligand itself, such as an asymmetric dihydroxylation of the allyl group.

While the synthesis of a wide variety of ligands derived from this compound is theoretically feasible, the literature primarily focuses on simple derivatives like 3-(diallylamino)propanenitrile and 3-((2-hydroxyethyl)(allyl)amino)propanenitrile. smolecule.com The development of chiral ligands based on this scaffold remains a largely unexplored area with significant potential. dicp.ac.cnresearchgate.net

Application in Homogeneous Catalysis

Homogeneous catalysis relies on the use of catalysts that are in the same phase as the reactants, typically in a liquid solution. rsc.org The design of the ligand is crucial for controlling the activity and selectivity of the metal catalyst.

Asymmetric Catalysis Utilizing this compound-Derived Chiral Ligands

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govfrontiersin.org The development of novel chiral ligands is a continuous effort to improve the efficiency and selectivity of these transformations. nih.govnih.gov

Although there are no specific reports on the use of chiral ligands derived directly from this compound in asymmetric catalysis, the structural motifs present in this molecule are found in successful chiral ligands. For example, chiral phosphine (B1218219) ligands incorporating an amino group have been used in copper-catalyzed asymmetric alkylations. nih.gov The development of chiral ligands from this compound could involve the introduction of a phosphine group and a chiral element, creating a P,N-ligand.

Potential Asymmetric Reactions:

Asymmetric Hydrogenation: Chiral transition metal complexes are widely used for the enantioselective hydrogenation of prochiral olefins, ketones, and imines. frontiersin.org A chiral ligand derived from this compound could potentially be used to create a chiral environment around a metal center (e.g., rhodium, iridium, or ruthenium) for such reactions.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction. nih.gov The allyl group within a modified this compound ligand could potentially participate in or influence the selectivity of such reactions.

Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another key reaction in organic synthesis. Chiral ligands can control the stereochemical outcome of these additions. nih.gov

The design of effective chiral ligands from this compound for these applications would require careful consideration of the steric and electronic properties of the ligand to achieve high enantioselectivity.

Metal-Mediated Transformations

The coordination of this compound and its derivatives to metal centers can mediate a variety of chemical transformations. escholarship.orgnih.gov The primary focus of existing research has been on the synthesis and structural characterization of copper(I) complexes. smolecule.comlnu.edu.ua

Copper(I) Complexes: this compound and its diallyl derivative readily form complexes with copper(I) halides and other salts. smolecule.comlnu.edu.ua In these complexes, the ligand can coordinate to the copper center through the nitrogen atom of the amine, the nitrogen atom of the nitrile group, and/or the π-system of the allyl group. The coordination mode can be influenced by the stoichiometry of the reactants and the counter-anions present. lnu.edu.ua For example, in the complex [Cu((C3H5)2NC2H4CN)ClO4], the 3-(diallylamino)propanenitrile ligand coordinates to one copper atom through both olefinic bonds and to an adjacent copper atom via the nitrile group, forming a coordination polymer. lnu.edu.ua

These copper complexes have been suggested to have potential applications in catalysis, although specific examples of their use in catalytic transformations are scarce in the literature. smolecule.com Given the known catalytic activity of copper complexes in reactions such as atom transfer radical polymerization (ATRP), cyclopropanation, and click chemistry, the complexes derived from this compound represent an area ripe for investigation.

Table 1: Selected Metal Complexes of this compound Derivatives and Their Potential Catalytic Applications

| Ligand | Metal | Complex Formula | Potential Catalytic Application | Reference |

| 3-(Diallylamino)propanenitrile | Copper(I) | [Cu((C3H5)2NC2H4CN)ClO4] | Polymerization, Cycloaddition | lnu.edu.ua |

| This compound | Copper(I) | [(C3H5NH2C2H4CN)Cu2Cl3] | C-X Coupling Reactions | researchgate.net |

Heterogeneous Catalysis and Surface Modification

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.orgnih.govthe-innovation.org This approach offers advantages in terms of catalyst separation and recycling. This compound can be a valuable building block for creating heterogeneous catalysts through its immobilization on solid supports.

Immobilization Strategies:

Covalent Grafting: The allyl group can be used to covalently attach the molecule to a support material (e.g., silica (B1680970), polymers) via techniques like radical polymerization or hydrosilylation. The nitrile group can also be a point of attachment through chemical modification.

Coordination to a Supported Metal: A pre-formed metal complex of a this compound-derived ligand can be anchored to a solid support.

Once immobilized, the resulting material can act as a heterogeneous catalyst. For example, a supported palladium complex could be used for cross-coupling reactions, or a supported chiral catalyst could be employed for asymmetric transformations in a continuous flow reactor.

Surface Modification: The functional groups of this compound also make it suitable for modifying the surfaces of materials to impart new properties. azom.commdpi.comnanografi.com For instance, the amine and nitrile groups can enhance the adhesion of polymers to metal surfaces. The ability of the molecule to chelate with metal ions could be exploited for creating sensor surfaces or for the controlled release of metal ions with specific biological activities. While the direct use of this compound for surface modification is not widely reported, the principles of using similar bifunctional molecules are well-established. ijnnonline.net For example, silane (B1218182) coupling agents with amino functionalities are commonly used to modify silica and other oxide surfaces. ijnnonline.net

Table 2: Potential Strategies for Heterogenization and Surface Modification using this compound

| Application | Strategy | Functional Group Utilized | Potential Outcome |

| Heterogeneous Catalysis | Covalent grafting onto silica | Allyl group (via hydrosilylation) | Recyclable solid-supported catalyst |

| Heterogeneous Catalysis | Immobilization of a metal complex | Amine and Nitrile groups | Site-isolated catalytic centers |

| Surface Modification | Adsorption on a metal surface | Amine and Nitrile groups | Improved corrosion resistance or adhesion |

| Surface Modification | Polymer grafting from the surface | Allyl group (as a monomer) | Functional polymer brushes on the surface |

Environmental Chemistry and Fate of 3 Allylamino Propanenitrile

Biodegradation Pathways and Microbial Transformation

The biodegradation of nitriles in the environment is a well-documented process, primarily carried out by a diverse range of microorganisms. These microbes utilize nitriles as a source of carbon and/or nitrogen. The enzymatic transformation of the nitrile group typically follows one of two main pathways:

Nitrile Hydratase and Amidase Pathway: In this two-step process, a nitrile hydratase enzyme first hydrates the nitrile to the corresponding amide. Subsequently, an amidase enzyme hydrolyzes the amide to a carboxylic acid and ammonia (B1221849). For 3-(allylamino)propanenitrile, this pathway would yield 3-(allylamino)propanamide (B3119097) as the intermediate, followed by the final products, 3-(allylamino)propanoic acid and ammonia.

Nitrilase Pathway: This pathway involves a single step where a nitrilase enzyme directly hydrolyzes the nitrile to a carboxylic acid and ammonia, bypassing the amide intermediate.

Research has shown that bacteria from the genus Rhodococcus are particularly effective at degrading a wide variety of nitriles, including aminonitriles. chemsafetypro.com Strains like Nocardia rhodochrous and Rhodococcus erythropolis have demonstrated the ability to hydrolyze nitriles and amides. researchgate.netnih.gov For instance, Nocardia rhodochrous LL100-21 has been shown to degrade propionitrile (B127096) to propionic acid and ammonia, with propionamide (B166681) as a transient intermediate. researchgate.net Given that this compound is a derivative of propionitrile, a similar microbial degradation pathway is highly probable. The rate of these transformations can be influenced by environmental conditions such as pH and temperature. nih.gov

Table 1: Examples of Nitrile-Metabolizing Microorganisms and Their Enzymes

| Microorganism Strain | Enzyme System | Substrate Examples | Reference(s) |

|---|---|---|---|

| Rhodococcus sp. CH5 | Nitrile hydratase, Amidase | Aliphatic, aromatic, and amino-nitriles | chemsafetypro.com |

| Alcaligenes sp. I4 | Nitrilase | Cyanoacetate | chemsafetypro.com |

| Nocardia rhodochrous LL100-21 | Nitrile hydratase, Amidase | Acetonitrile (B52724), Propionitrile, Acrylonitrile (B1666552) | researchgate.net |

| Rhodococcus erythropolis SET1 | Nitrilase | 3-Hydroxybutyronitrile, 2-Phenylglycinonitrile | nih.gov |

Photochemical Degradation and Atmospheric Fate

Once released into the atmosphere, this compound is expected to exist primarily in the vapor phase. Its atmospheric fate will be determined by its reactions with photochemically produced oxidants. The primary degradation pathway is likely to be the reaction with hydroxyl (OH) radicals. nih.gov

The molecule has two main sites for oxidative attack: the allyl group's carbon-carbon double bond and the secondary amine.

Reaction at the Allyl Group: The double bond is susceptible to rapid addition reactions with OH radicals and, to a lesser extent, ozone (O₃).

Reaction at the Amino Group: The hydrogen atom on the secondary amine can be abstracted by OH radicals.

Based on structure-activity relationship (SAR) models, the atmospheric half-life of the related compound allylamine (B125299), due to its reaction with OH radicals, is estimated to be approximately 2.3 hours. nih.gov This suggests that this compound will also be degraded relatively quickly in the atmosphere, limiting its potential for long-range transport. The degradation products would likely include aldehydes, ammonia, and other oxidized species resulting from the fragmentation of the parent molecule. researchgate.net

Table 2: Estimated Atmospheric Fate of Allylamine as a Proxy for this compound

| Parameter | Estimated Value | Significance | Reference |

|---|---|---|---|

| OH Radical Reaction Rate Constant | 5.6 x 10⁻¹¹ cm³/molecule-sec at 25 °C | Determines the primary degradation speed | nih.gov |

| Atmospheric Half-life (vs. OH radicals) | 2.3 hours | Indicates rapid degradation and low persistence in air | nih.gov |

| Photochemical Ozone Creation Potential (POCP) | Not specifically calculated, but expected due to the allyl group | Contributes to the formation of ground-level ozone | |

| Primary Degradation Mechanism | Reaction with photochemically-produced hydroxyl radicals | Main pathway for atmospheric removal | nih.gov |

Hydrolytic Stability and Transformation in Aquatic Environments

The chemical stability of this compound in water is primarily determined by the hydrolysis of its nitrile group. Hydrolysis can occur under both acidic and alkaline conditions, and the reaction rate is highly dependent on pH and temperature. google.comsavemyexams.comsavemyexams.com

The hydrolysis process generally proceeds in two steps:

Conversion of the nitrile to an amide: this compound → 3-(allylamino)propanamide

Conversion of the amide to a carboxylic acid: 3-(allylamino)propanamide → 3-(allylamino)propanoic acid

Under acidic conditions, the final products are the free carboxylic acid and an ammonium (B1175870) salt. savemyexams.com In alkaline conditions, the sodium salt of the carboxylic acid is formed, and ammonia gas is released. google.com Studies on similar aminonitriles have shown that hydrolysis is influenced by factors such as ammonia concentration and temperature, with reactions proceeding faster at higher temperatures. acs.org While the reaction with water alone at neutral pH is typically very slow, the presence of acids or bases significantly accelerates the degradation. google.com

Table 3: Factors Influencing Hydrolysis of Nitriles in Aquatic Environments

| Factor | Influence on Hydrolysis Rate | Resulting Products | Reference(s) |

|---|

| pH | Significantly faster under acidic or alkaline conditions compared to neutral pH. | Acidic: Carboxylic acid + Ammonium salt Alkaline: Carboxylate salt + Ammonia | google.comsavemyexams.com | | Temperature | Rate increases with increasing temperature. | Same products, formed more quickly. | acs.orgnih.gov | | Catalysts | The reaction can be catalyzed by acids and bases. | Accelerates the formation of hydrolysis products. | google.com | | Intermediate Product | The corresponding amide is typically formed as an intermediate. | 3-(allylamino)propanamide | researchgate.net |

Adsorption and Mobility in Soil Systems

The mobility of this compound in soil is controlled by its adsorption to soil particles. Adsorption is a key process that affects the compound's potential to leach into groundwater or be transported via surface runoff. ecetoc.org The extent of adsorption is influenced by the compound's chemical properties and the characteristics of the soil.

Key factors influencing adsorption include:

Soil Organic Carbon (OC) Content: Non-polar organic compounds tend to partition into the organic matter of the soil. The organic carbon-normalized partition coefficient (Koc) is a critical parameter used to predict mobility. ecetoc.orgchemsafetypro.com

Clay Content and Type: The mineral fraction of soil, particularly clay minerals, can provide surfaces for adsorption, especially for polar or charged molecules. mdpi.com

Soil pH: As an amine, this compound is a weak base. At a pH below its pKa, the amino group will be protonated (R-NH₂⁺-R'), giving the molecule a positive charge. This cationic form can strongly adsorb to negatively charged clay particles and organic matter through ion exchange. nih.gov

Table 4: Soil Mobility Classification Based on Organic Carbon Partition Coefficient (Koc)

| Koc Range (mL/g) | Mobility Class | Potential for Leaching | Reference |

|---|---|---|---|

| 0 - 50 | Very High | High | chemsafetypro.com |

| 50 - 150 | High | Significant | chemsafetypro.com |

| 150 - 500 | Medium | Moderate | chemsafetypro.com |

| 500 - 2000 | Low | Low | chemsafetypro.com |

| > 2000 | Slight to Immobile | Very Low | chemsafetypro.com |

Q & A

Q. What are the recommended synthetic routes for 3-(allylamino)propanenitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions between allylamine and acrylonitrile derivatives. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction rates .

- Temperature control : Maintaining temperatures between 60–80°C to balance reaction kinetics and avoid side products like polymerized acrylonitrile .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation under reduced pressure to isolate the product .

- Yield optimization : Stoichiometric ratios of 1:1.2 (allylamine:acrylonitrile) improve conversion rates. Monitor progress via TLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Structural confirmation :

- Purity assessment :

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks; airborne exposure limits should align with OSHA guidelines (PEL: 2 ppm) .

- Emergency response :

- Skin contact: Immediate washing with soap/water; contaminated clothing removal .

- Inhalation: Move to fresh air; administer oxygen if necessary .

- Storage : Inert atmosphere (N₂/Ar) and refrigeration to prevent degradation .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic additions?

- DFT calculations : Optimize transition states and intermediates using software like Gaussian or ORCA. Focus on electron density maps to identify nucleophilic attack sites (e.g., α,β-unsaturated nitriles) .

- Molecular dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Benchmarking : Compare computed activation energies with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

- Dose-response analysis : Re-evaluate acute toxicity (e.g., LD₅₀ in rats: 2800–6200 mg/kg) under standardized OECD guidelines to address variability .

- Metabolite profiling : Use LC-MS/MS to identify toxic intermediates (e.g., cyanide release via nitrile hydrolysis) .

- Species-specific assays : Compare hepatotoxicity in primary human vs. rodent hepatocytes to clarify discrepancies .

Q. How can this compound be functionalized for applications in drug discovery or materials science?

- Derivatization pathways :

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.